CID 6914527
Description
CID 6914527 (PubChem Compound Identifier 6914527) is a chemical compound cataloged in the PubChem database. Based on general practices for PubChem entries (as outlined in and ), this compound likely undergoes rigorous characterization, including spectroscopic validation (e.g., NMR, GC-MS) and computational property prediction (e.g., logP, solubility, bioavailability). Its applications may span pharmaceuticals, agrochemicals, or materials science, depending on its structural class and reactivity .
Properties
CAS No. |
37367-17-2 |
|---|---|
Molecular Formula |
Sb4Se3 |
Molecular Weight |
724.0 g/mol |
InChI |
InChI=1S/4Sb.3Se |
InChI Key |
VRBBQORAIDSLAK-UHFFFAOYSA-N |
Canonical SMILES |
[Se].[Se].[Se].[Sb].[Sb].[Sb].[Sb] |
Origin of Product |
United States |
Preparation Methods
The preparation of Bis(2-methoxyethyl)aminosulfur trifluoride involves the reaction of sulfur tetrafluoride with 2-methoxyethylamine. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
Bis(2-methoxyethyl)aminosulfur trifluoride undergoes various types of chemical reactions, including:
Deoxofluorination: This reagent is highly effective in converting alcohols into alkyl fluorides, aldehydes and ketones into gem-difluorides, and carboxylic acids into trifluoromethyl derivatives.
Fluorination of Thiocarbonyl Compounds: It plays a significant role in the fluorination of thiocarbonyl compounds, including thioketones, thioesters, thioamides, dithioesters, and dithiocarbamates.
Common reagents and conditions used in these reactions include the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations. Major products formed from these reactions are fluorinated derivatives, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
Bis(2-methoxyethyl)aminosulfur trifluoride has a wide range of scientific research applications, including:
Biology: The reagent is used in the modification of biomolecules to study their structure and function.
Medicine: Fluorinated compounds synthesized using this reagent are often used in the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl)aminosulfur trifluoride involves the activation of sulfur-fluorine bonds, which facilitates the transfer of fluorine atoms to various substrates. This process is highly efficient and selective, making it a valuable tool in organic synthesis. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of stable fluorinated intermediates .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Experimental data limitations : Specific spectral or assay data for this compound are absent in the evidence, necessitating reliance on PubChem’s generic entry framework .
Q & A
How can I formulate a focused research question for studying CID 6914527?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does this compound (intervention) affect [specific biological pathway/process] (outcome) in [cell type/organism] (population) compared to [existing compound/control] (comparison) under [experimental conditions] (time)?" Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by assessing resource availability and ethical compliance .
Q. What strategies are effective for conducting a literature review on this compound?
- Methodological Answer : Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries. Use databases like PubMed or SciFinder with Boolean operators (e.g., "this compound AND [mechanism/application]"). Critically evaluate sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to avoid biased or outdated data .
Q. How should I design surveys or questionnaires for data collection in studies involving this compound?
- Methodological Answer : Use structured questions (e.g., Likert scales for toxicity assessments) with clear instructions. Pre-test the survey with a pilot group to identify ambiguities. Avoid jargon and ensure alignment with your research question (e.g., "Does exposure to this compound correlate with changes in [specific biomarker]?"). Tools like Google Forms can streamline data aggregation .
Advanced Research Questions
Q. What considerations are critical for experimental design when investigating this compound’s mechanisms?
- Methodological Answer : Define independent variables (e.g., dosage, exposure time) and dependent variables (e.g., enzyme activity, gene expression). Include positive/negative controls (e.g., known inhibitors) to validate results. Follow reproducibility guidelines : document equipment calibration, batch numbers of reagents, and environmental conditions (temperature, pH) in the Methods section .
Q. How can I resolve contradictions in data from studies on this compound?
- Methodological Answer : Apply principal contradiction analysis to identify dominant factors influencing discrepancies (e.g., assay sensitivity, sample purity). Reassess hypotheses using Bayesian statistics to weigh evidence strength. For example, conflicting toxicity data might arise from differences in cell lines; replicate experiments using standardized protocols .
Q. What statistical methods are appropriate for analyzing complex datasets involving this compound?
- Methodological Answer : For multivariate data (e.g., multi-omics integration), use machine learning algorithms (random forests, PCA) to identify patterns. Address batch effects with ComBat normalization . For small sample sizes, apply non-parametric tests (Mann-Whitney U) to reduce bias .
Methodology-Specific Questions
Q. How do I ethically justify the use of this compound in in vivo studies?
- Methodological Answer : Align with 3Rs principles (Replacement, Reduction, Refinement). Submit a detailed protocol to institutional ethics committees, including humane endpoints and sample size calculations powered to detect significant effects without unnecessary animal use .
Q. What steps ensure rigorous validation of this compound’s purity and stability in experimental setups?
- Methodological Answer : Employ analytical techniques (HPLC, mass spectrometry) with certified reference standards. For stability studies, test under varied conditions (light, temperature) and document degradation products. Report purity thresholds (e.g., ≥95%) in line with journal guidelines .
Data Presentation and Publication
Q. What frameworks strengthen the Discussion section when contextualizing this compound’s novel applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
